AC-4-130
Overview
Description
AC-4-130 is a potent inhibitor of the SH2 domain of the signal transducer and activator of transcription 5 (STAT5). This compound effectively hinders STAT5 activation, dimerization, nuclear translocation, and transcription of genes reliant on STAT5. This compound exhibits notable anti-cancer properties and effectively suppresses abnormal STAT5 activity in acute myeloid leukemia, making it a promising therapeutic option .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-4-130 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound is carried out using advanced organic synthesis techniques. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in small batches due to its specialized application in scientific research .
Chemical Reactions Analysis
Types of Reactions
AC-4-130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Scientific Research Applications
AC-4-130 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of STAT5 and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of STAT5 in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers driven by abnormal STAT5 activity.
Industry: Utilized in the development of new therapeutic strategies and drug discovery programs targeting STAT5
Mechanism of Action
AC-4-130 directly binds to the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and transcriptional activity. This inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD-driven leukemic cells. The compound’s mechanism of action involves the blockade of STAT5-dependent gene transcription, which is crucial for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A JAK1/2 inhibitor that also targets the JAK/STAT pathway but has a broader range of activity compared to AC-4-130.
Garcinol: A p300/pCAF inhibitor that shows synergistic effects when used in combination with this compound.
Midostaurin: An FLT3 inhibitor used in the treatment of acute myeloid leukemia, often combined with this compound for enhanced efficacy
Uniqueness
This compound is unique in its specific inhibition of the SH2 domain of STAT5, making it a highly selective and potent inhibitor. Its ability to directly target STAT5 and disrupt its function sets it apart from other compounds that may have broader or less specific activity .
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUSJQZQWKQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36ClF5N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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